molecular formula C13H16N4OS B2687380 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine CAS No. 1388275-65-7

1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine

Cat. No.: B2687380
CAS No.: 1388275-65-7
M. Wt: 276.36
InChI Key: AZMWZVGHZXVEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine is a synthetic organic compound that features both imidazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide.

    Formation of the Piperazine Ring: Piperazine can be synthesized or obtained commercially.

    Coupling with Thiophene-3-carbonyl Chloride: The final step involves coupling the piperazine with thiophene-3-carbonyl chloride under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions on the imidazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted imidazole or thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a different position of the carbonyl group on the thiophene ring.

    1-(1-methyl-1H-imidazol-2-yl)-4-(furan-3-carbonyl)piperazine: Similar structure but with a furan ring instead of thiophene.

    1-(1-methyl-1H-imidazol-2-yl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of thiophene.

Uniqueness

1-(1-methyl-1H-imidazol-2-yl)-4-(thiophene-3-carbonyl)piperazine is unique due to the specific combination of imidazole and thiophene rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMWZVGHZXVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.